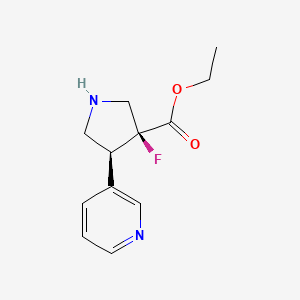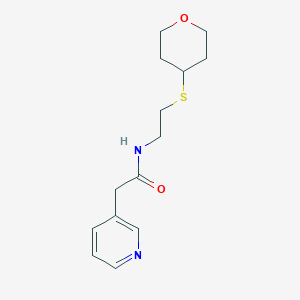
2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide, also known as PTETA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTETA is a thioether derivative of acetamide, which contains a pyridine ring and a tetrahydro-2H-pyran-4-yl group.
作用機序
The mechanism of action of 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide is not fully understood. However, it has been suggested that 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide may act as a DNA intercalator, which can inhibit DNA replication and transcription. 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide may also interfere with the function of enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has also been reported to possess antibacterial and antifungal activities. In addition, 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has been shown to bind to a number of proteins, including human serum albumin, which may affect the pharmacokinetics of the compound.
実験室実験の利点と制限
2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. However, 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
There are several future directions for research on 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide. One area of interest is the development of 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide-based anticancer drugs with improved efficacy and reduced toxicity. Another area of research is the investigation of the interaction between 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide and specific proteins, which may provide insights into the mechanism of action of the compound. Furthermore, the use of 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide as a building block for the synthesis of functional materials is an emerging area of research that has significant potential for applications in various fields.
合成法
The synthesis of 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide involves the reaction of 3-cyanopyridine with tetrahydro-2H-pyran-4-thiol in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromoethyl acetate. The final product is obtained after purification through column chromatography.
科学的研究の応用
2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has been investigated for its anticancer and antimicrobial properties. In biochemistry, 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has been used as a probe to study protein-ligand interactions. In materials science, 2-(pyridin-3-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide has been employed as a building block for the synthesis of functional materials.
特性
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(10-12-2-1-5-15-11-12)16-6-9-19-13-3-7-18-8-4-13/h1-2,5,11,13H,3-4,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAMNERMNQOMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

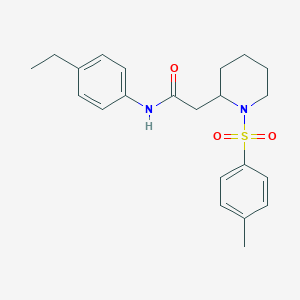
![N-(2,6-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2848313.png)
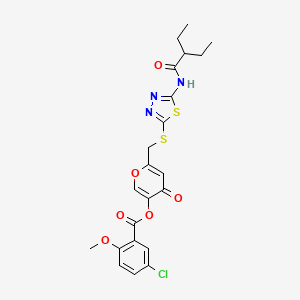

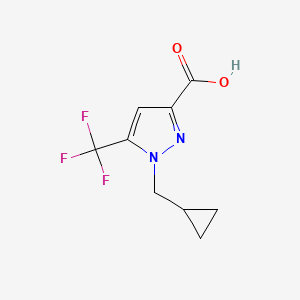



![6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2848323.png)
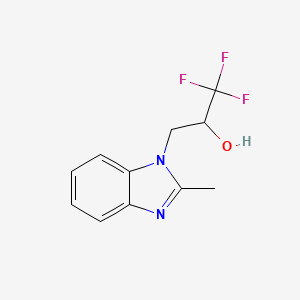
![9-Methoxy-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2848327.png)
![6-Methyl-1,2-diazaspiro[4.5]decan-3-one](/img/structure/B2848328.png)
![N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2848330.png)
